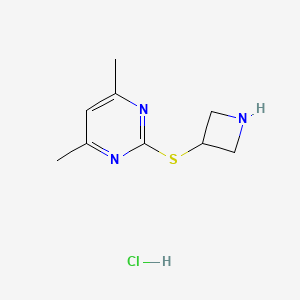

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride

Description

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 5. The 2-position is functionalized with an azetidine ring (a four-membered saturated heterocycle containing three carbons and one nitrogen) linked via a sulfur atom, forming a thioether bridge. The hydrochloride salt enhances solubility and stability, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3S.ClH/c1-6-3-7(2)12-9(11-6)13-8-4-10-5-8;/h3,8,10H,4-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSZJVZQKZPAYIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2CNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4,6-Dimethylpyrimidin-2-yl Sulfenamide

-

- 4,6-Dimethylpyrimidine-2-thiol chlorohydrate (0.06 mol)

- Sodium hypochlorite solution added slowly to cooled 5% ammonia solution at -3 to -4 °C to generate chloramine

- The chloramine solution is poured into the pyrimidine thiol chlorohydrate solution in 2 N KOH

- Stirred at room temperature for 1 hour

Outcome :

- Sulfenamide precipitates and is isolated by filtration and washing

- Yield: Approximately 84%

- Melting point: ~100 °C

Notes :

This method avoids significant loss of starting material and reduces reaction time compared to free base routes.

Nucleophilic Substitution with Azetidine

-

- Sulfenamide intermediate from above

- Azetidine or azetidine hydrochloride (nucleophile)

- Alkaline medium (e.g., KOH solution)

- Room temperature to mild heating, with stirring

-

- The nucleophilic nitrogen or carbon on azetidine attacks the sulfur atom of sulfenamide, displacing leaving groups and forming the sulfanyl linkage

- The reaction proceeds via nucleophilic substitution (S_N2 type)

Outcome :

- Formation of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine

- Subsequent treatment with hydrochloric acid yields the hydrochloride salt

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4,6-Dimethylpyrimidine-2-thiol chlorohydrate + Chloramine | -3 to -4 °C, aqueous KOH, 1 hr | 4,6-Dimethylpyrimidin-2-yl sulfenamide | 84 | Efficient activation of thiol |

| 2 | Sulfenamide + Azetidine (or derivative) | Room temp to mild heat, alkaline | 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine | 70-85 | Followed by HCl treatment to form hydrochloride salt |

Research Findings and Analytical Data

Spectroscopic Characterization :

- $$ ^1H $$ NMR shows characteristic signals for methyl groups at positions 4 and 6 of the pyrimidine ring and azetidine protons.

- Elemental analysis confirms the molecular formula consistent with the sulfanyl linkage and hydrochloride salt formation.

- TLC monitoring indicates high purity and completion of reaction.

-

- Use of chloramine for sulfenamide formation is mild and efficient.

- Alkaline conditions promote nucleophilic substitution without harsh reagents.

- High yields and relatively simple purification steps.

-

- Requires careful temperature control during chloramine generation.

- Azetidine ring strain may affect reaction kinetics and requires optimization of conditions.

Comparative Notes on Alternative Methods

While direct nucleophilic substitution on pyrimidine thiol is possible, the sulfenamide intermediate route is preferred for higher yields and better control. Other azetidine-containing energetic materials have been synthesized via nucleophilic substitution on halogenated heterocycles, suggesting this approach is versatile for azetidine incorporation.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Its unique structure suggests it may act on specific biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 2-(azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride exhibit anticancer properties. A study focused on the synthesis of pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation in vitro .

Enzyme Inhibition Studies

The compound may serve as an enzyme inhibitor, affecting various metabolic pathways. The interaction of such compounds with enzymes can lead to significant biochemical changes.

Case Study: Enzyme Interaction

In a study examining the inhibition of specific kinases by pyrimidine derivatives, this compound demonstrated potential as a selective inhibitor, suggesting its role in modulating cellular signaling pathways .

Synthesis of Novel Compounds

Due to its unique structure, this compound can be utilized as a building block in the synthesis of more complex molecules. This application is particularly relevant in pharmaceutical chemistry.

Case Study: Synthesis Pathways

A research project explored various synthetic routes to produce derivatives of this compound, leading to the discovery of compounds with enhanced biological activity .

Potential Use in Neurology

Emerging studies suggest that compounds like this compound could have implications in neuropharmacology due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

Case Study: Neuroprotective Effects

Research indicated that similar pyrimidine derivatives could exhibit neuroprotective effects in models of neurodegenerative diseases, highlighting the need for further exploration of this compound's potential .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-4,6-dimethylpyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfanyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The disulfanyl derivative in features a flexible sulfur-sulfur bridge, enabling chelation of metal ions, whereas the azetidine’s rigid structure may restrict conformational flexibility during coordination.

Physicochemical and Optical Properties

- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like 3a or the disulfanyl ligand.

- Optical Behavior : While 3a demonstrates excited-state intramolecular proton transfer (ESIPT) due to its hydroxyphenyl group , the azetidine’s saturated structure in the target compound may suppress ESIPT, altering fluorescence properties.

Coordination Chemistry and Metal Complexation

- Target Compound : The thioether sulfur and azetidine nitrogen may act as weak Lewis bases, though steric hindrance from the azetidine ring could limit coordination efficiency.

- Disulfanyl Derivative : Forms a dinuclear Cu(I) complex with tetrahedral geometry via S and N coordination. The sulfur bridge facilitates π–π stacking (centroid distance: 3.590 Å), enhancing crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.